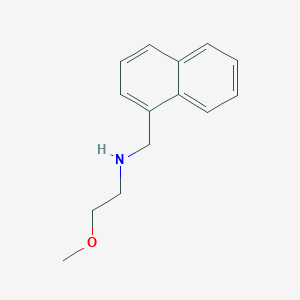
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione
Vue d'ensemble
Description
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyethoxy group attached to the anthracene core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-(2-hydroxyethoxy)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures
Analyse Des Réactions Chimiques
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: The compound is studied for its fluorescence and photon upconversion properties, making it useful in photophysical research.
Medicinal Chemistry: Anthracene derivatives, including this compound, are explored for their potential anticancer activities.
Industrial Applications: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Mécanisme D'action
The mechanism of action of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core. The compound can undergo photophysical processes such as fluorescence and triplet-triplet annihilation, which are utilized in applications like OLEDs and photon upconversion . In medicinal chemistry, its mechanism may involve the inhibition of cellular proteins and pathways critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in photon upconversion.
2-Methylanthraquinone: Used as an intermediate in dye synthesis and has similar photophysical properties.
Mitoxantrone: An anthracene derivative used as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties.
Propriétés
IUPAC Name |
2-(2-hydroxyethoxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-7-8-21-10-11-5-6-14-15(9-11)17(20)13-4-2-1-3-12(13)16(14)19/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSJQNZMEWZTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630065 | |
| Record name | 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88778-82-9 | |
| Record name | 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058214.png)

![3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058216.png)

![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)



![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)



